Manganese (II) iodide,hydrous

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

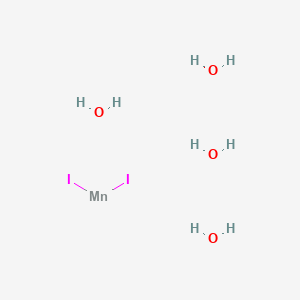

H8I2MnO4 |

|---|---|

Molecular Weight |

380.81 g/mol |

IUPAC Name |

diiodomanganese;tetrahydrate |

InChI |

InChI=1S/2HI.Mn.4H2O/h2*1H;;4*1H2/q;;+2;;;;/p-2 |

InChI Key |

XJZJNPHDXBLNHA-UHFFFAOYSA-L |

Canonical SMILES |

O.O.O.O.[Mn](I)I |

Origin of Product |

United States |

Fundamental Coordination Chemistry of Hydrous Manganese Ii Iodide

Synthesis and Crystallization Methodologies

The synthesis of hydrous manganese(II) iodide can be achieved through several distinct chemical routes, each yielding the hydrated salt which can then be crystallized. The choice of method influences the purity and crystalline nature of the final product.

The formation of hydrous manganese(II) iodide can be approached from elemental reactants, through precipitation from aqueous solutions, or by hydrating the anhydrous salt.

Mn (s) + I₂ (s) + nH₂O (l) → MnI₂(aq) · nH₂O

Upon filtering any unreacted manganese, the pink, rock-hard hydrated salt can be recovered by boiling down the solution and cooling. sciencemadness.org This method highlights a direct pathway from the elements to the hydrated ionic compound.

A common and reliable laboratory-scale synthesis involves the reaction of manganese(II) carbonate with hydroiodic acid. wikipedia.orgechemi.com This is an acid-base reaction where the solid manganese carbonate reacts with the aqueous acid to produce soluble manganese(II) iodide, water, and carbon dioxide gas. chegg.comkeystagewiki.comchemequations.com

MnCO₃ (s) + 2HI (aq) → MnI₂ (aq) + H₂O (l) + CO₂ (g)

To prevent the oxidation of the iodide ion by air, particularly in the acidic medium, this reaction is best performed under an inert atmosphere such as nitrogen or argon. echemi.com The resulting aqueous solution of manganese(II) iodide can then be concentrated and cooled to crystallize the hydrated product, typically the tetrahydrate. wikipedia.orgnih.gov

A summary of these primary synthesis routes is presented in the table below.

Table 1: Summary of Synthetic Methodologies for Hydrous Manganese (II) Iodide

| Method | Reactants | Solvent/Medium | Key Reaction Principle | Citation(s) |

|---|---|---|---|---|

| Direct Elemental Reaction | Manganese (powder), Iodine | Water | Direct combination of elements in an aqueous environment. | sciencemadness.org |

| Precipitation (Acid-Base) | Manganese(II) Carbonate, Hydroiodic Acid | Water | Reaction of a metal carbonate with an acid to form a salt, water, and CO₂. | wikipedia.orgechemi.comchegg.com |

| Controlled Hydration | Anhydrous Manganese(II) Iodide | Water/Moist Air | Hygroscopic absorption of water by the anhydrous salt. | wikipedia.org |

Anhydrous manganese(II) iodide is a beige, hygroscopic solid that readily absorbs atmospheric moisture to form its hydrates. wikipedia.org This transformation represents the simplest pathway to the hydrous form. The process can be precisely controlled by exposing the anhydrous powder to a humid environment or by dissolving it in water followed by recrystallization. The most commonly isolated product of this hydration is the pink crystalline tetrahydrate, MnI₂·4H₂O. wikipedia.orgaxiomchem.comamericanelements.com Conversely, the anhydrous form can be regenerated from the hydrate (B1144303) by dehydration in a vacuum, demonstrating the reversible nature of this process. wikipedia.org

Producing high-quality single crystals is essential for definitive structural analysis via X-ray diffraction. osti.govweizmann.ac.il For hydrous manganese(II) iodide, slow evaporation is a primary technique for crystal growth. acs.orgiucr.org This method involves preparing a saturated or near-saturated solution of the compound in a suitable solvent, such as water or methanol (B129727), and allowing the solvent to evaporate slowly over several days at a constant temperature. iucr.org This unhurried process allows for the orderly deposition of molecules from the solution onto a growing crystal lattice, resulting in large, well-defined, X-ray quality crystals. acs.orgresearchgate.net

Another effective method is anti-solvent crystallization. acs.orgmdpi.com In this technique, the precursor solution is placed in a chamber alongside a miscible "anti-solvent" in which the compound is insoluble. Vapors of the anti-solvent slowly diffuse into the precursor solution, reducing the solubility of the manganese(II) iodide and inducing slow crystallization. acs.org

The quality and structure of the resulting crystals are analyzed using single-crystal X-ray diffraction. osti.govacs.org This analysis has provided detailed structural parameters for manganese(II) iodide tetrahydrate, as detailed in Table 2.

Table 2: Crystallographic Data for Manganese(II) Iodide Tetrahydrate (MnI₂·4H₂O)

| Parameter | Value | Citation(s) |

|---|---|---|

| Formula | MnI₂·4H₂O | osti.govresearchgate.net |

| Molecular Weight | 380.81 g/mol | osti.gov |

| Crystal System | Monoclinic | wikipedia.orgosti.gov |

| Space Group | P2₁/c | wikipedia.orgosti.gov |

| a | 6.698 (2) Å | osti.gov |

| b | 7.494 (3) Å | osti.gov |

| c | 9.308 (5) Å | osti.gov |

| β | 110.21 (3)° | osti.gov |

| Volume (V) | 438.5 (3) ų | osti.gov |

| Z (Formula units/cell) | 2 | osti.gov |

| Calculated Density (Dx) | 2.90 g/cm³ | osti.gov |

| Coordination Geometry | Octahedral (trans) | wikipedia.orgosti.gov |

The environment from which manganese(II) iodide crystallizes significantly impacts the final product's characteristics. The choice of solvent and the presence of additives can alter both the crystal's shape (morphology) and its specific hydration state.

The solvent system plays a critical role in the solvation and subsequent crystallization process. researchgate.net The use of different solvents such as methanol, ethanol, or acetonitrile (B52724) can lead to the formation of distinct solvated complexes in solution, which influences the structure of the final solid. researchgate.net The coordinating ability of the solvent, sometimes quantified by Gutmann's donor number (DN), can determine whether the solvent molecules, water molecules, or iodide ions preferentially coordinate to the Mn²⁺ center. acs.org Solvents with high donor numbers may form strong coordinate bonds with the manganese ion, potentially inhibiting the crystallization of the desired aqueous complex or leading to the formation of different solvated structures. researchgate.netacs.org

Mechanistic Pathways for Hydrous Manganese (II) Iodide Formation

Advanced Structural Elucidation of Solid-State Phases

The precise arrangement of atoms and molecules in the solid-state phases of hydrous manganese (II) iodide is crucial for understanding its chemical and physical properties. Advanced analytical techniques, including high-resolution X-ray and neutron diffraction, as well as spectroscopic methods, provide detailed insights into its complex structure.

High-Resolution X-ray Diffraction (XRD) and Neutron Diffraction Analysis

High-resolution X-ray diffraction (XRD) and neutron diffraction are powerful, complementary techniques for determining the crystal structure of materials. mdpi.com While X-rays interact with the electron clouds of atoms, neutrons interact with the nuclei, providing highly accurate positions for lighter elements like hydrogen. mdpi.com

The tetrahydrate of manganese (II) iodide, MnI₂·4H₂O, crystallizes in a monoclinic system. wikipedia.org This crystal system is characterized by three unequal axes with one oblique angle. The specific space group for manganese (II) iodide tetrahydrate is P2₁/c (No. 14). wikipedia.org In contrast, the anhydrous form of manganese (II) iodide adopts a trigonal crystal structure with the space group P-3m1 (No. 164). wikipedia.org

A study on a related compound, poly-bis(μ-dimethylphosphinato)diaquomanganese(II), which also features manganese in a hydrated environment, revealed a monoclinic crystal structure with the space group C2/c. cdnsciencepub.com This highlights how the nature of the ligands and the extent of hydration can influence the resulting crystal system and space group.

Crystal System and Space Group of Manganese (II) Iodide and a Related Compound

| Compound | Crystal System | Space Group |

| Manganese (II) iodide tetrahydrate | Monoclinic | P2₁/c |

| Anhydrous Manganese (II) iodide | Trigonal | P-3m1 |

| poly-bis(μ-dimethylphosphinato)diaquomanganese(II) | Monoclinic | C2/c |

Diffraction data is used to refine the precise positions of each atom within the crystal lattice. This refinement allows for the accurate determination of bond lengths and angles, providing a detailed picture of the coordination environment around the manganese (II) ion.

In the solid state, the hydrated manganese (II) ion typically exhibits an octahedral coordination geometry. wikipedia.org Studies on various hydrated metal ions, including manganese (II), have shown that the Mn-O bond distances in the first hydration shell are consistently around 2.165(3) Å in aqueous solution. slu.seresearchgate.net In the solid state structure of poly-bis(μ-dimethylphosphinato)diaquomanganese(II), the Mn-O bond lengths to the phosphinato ligands were found to be 2.156(2) Å and 2.212(2) Å, while the Mn-OH₂ bond length was 2.247(2) Å. cdnsciencepub.com

The geometry of the coordination sphere can be distorted from a perfect octahedron. For instance, in the structure of a dinuclear manganese(II) complex with 2-iodobenzoic acid and 1,10-phenanthroline, the MnN₄O₂ octahedron is significantly distorted. scispace.com

The number and arrangement of water molecules, known as the hydration state, are critical features of hydrous manganese (II) iodide. The most common hydrated form is the tetrahydrate, MnI₂·4H₂O. wikipedia.org In this compound, the four water molecules are directly coordinated to the manganese (II) ion. wikipedia.org

The arrangement of these water molecules can have significant implications. For example, unlike the cis arrangement found in manganese(II) chloride tetrahydrate and manganese(II) bromide tetrahydrate, the water molecules in manganese(II) iodide tetrahydrate adopt a trans configuration. wikipedia.org This means the water molecules are located on opposite sides of the central manganese ion.

The interaction between the coordinated water molecules and the surrounding anions and other water molecules is also important. Hydrogen bonding plays a crucial role in stabilizing the crystal structure. cdnsciencepub.com Studies on hydrated metal ions have shown that water molecules in the first hydration shell can form hydrogen bonds with water molecules in a second hydration shell. rsc.orgrsc.orgresearchgate.net

Spectroscopic Probes of Local Coordination Environment

Spectroscopic techniques provide complementary information to diffraction methods by probing the local environment and bonding within the coordination sphere.

Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful tools for investigating the vibrations of molecules, which are sensitive to the nature of chemical bonds. ksu.edu.sa By analyzing the vibrational spectra, information about the coordination of ligands to the metal center can be obtained. d-nb.info

When a ligand, such as a water molecule, coordinates to a metal ion like manganese (II), the vibrational frequencies of the ligand change. ksu.edu.sa This is because the formation of the metal-ligand bond alters the bond strengths within the ligand itself. These shifts in vibrational frequencies can be used to confirm coordination and to study the strength of the metal-ligand interaction. bdu.ac.in

In the context of hydrous manganese (II) iodide, vibrational spectroscopy can be used to identify the characteristic vibrations of the coordinated water molecules and to probe the Mn-O bonds. The infrared spectrum of a hydrated manganese dimethylphosphinate complex showed distinct bands for the antisymmetric and symmetric PO₂ stretching frequencies, which shifted upon dehydration, indicating a change in the coordination environment. cdnsciencepub.com Raman spectroscopy is particularly sensitive to metal-ligand vibrations and can provide further insights into the structure of the coordination complex in both solid and solution phases. acs.orgmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in Solid-State and Solution

The paramagnetic nature of the Mn(II) ion significantly influences its NMR spectra. The unpaired electrons provide a powerful relaxation mechanism for nearby nuclei, leading to extensive line broadening in proton (¹H) and other NMR-active nuclei. aip.orgresearchgate.net This broadening often makes the direct observation of signals from coordinated ligands challenging.

In solution-state NMR , the rapid exchange of water molecules in and out of the first coordination sphere of the Mn(II) aqua ion is a key feature. nih.govaip.org This exchange, along with the paramagnetic relaxation enhancement (PRE), dominates the relaxation of bulk water protons. aip.orgnih.gov The study of water relaxation rates can, therefore, provide valuable information about the hydration state and dynamics of the Mn(II) complex. nih.govnih.gov For instance, the analysis of ¹H and ¹⁷O relaxation rates can help determine the number of water molecules directly coordinated to the manganese ion (the hydration number, q). nih.govresearchgate.net While specific NMR data for manganese(II) iodide solutions is sparse, studies on similar Mn(II) halide systems in solvents like methanol show a strong dependence of proton linewidths on temperature and halide concentration, which is interpreted in terms of the formation of various mixed-ligand complexes. aip.org

Solid-state NMR of paramagnetic compounds like hydrous manganese(II) iodide is also challenging due to large anisotropic interactions. However, techniques tailored for paramagnetic systems can provide structural insights. The large paramagnetic shifts induced by the Mn(II) ion can be exploited to obtain structural information, although the significant line broadening remains a primary obstacle.

Electron Paramagnetic Resonance (EPR) for Manganese(II) Spin State

Electron Paramagnetic Resonance (EPR) spectroscopy is a highly sensitive technique for characterizing the electronic state of manganese(II) complexes. researchgate.net For hydrous manganese(II) iodide, the Mn(II) ion is expected to be in a high-spin d5 configuration (S = 5/2), which is typical for Mn(II) in weak-field ligand environments like water and iodide. nih.govmdpi.com

High-spin Mn(II) complexes typically exhibit a characteristic six-line EPR spectrum at room temperature, arising from the hyperfine coupling between the electron spin (S = 5/2) and the nuclear spin of ⁵⁵Mn (I = 5/2). researchgate.netscielo.br The presence and shape of this signal can confirm the +2 oxidation state of manganese. nih.gov

The EPR spectra are also sensitive to the symmetry of the Mn(II) coordination environment. Deviations from perfect cubic (octahedral or tetrahedral) symmetry lead to zero-field splitting (ZFS), which can cause significant broadening and complexity in the EPR spectrum. researchgate.netaip.org In some asymmetrically substituted octahedral Mn(II) complexes, the ZFS can be so large that the ESR signal becomes too broad to observe under standard conditions. aip.org For distorted tetrahedral manganese(II) complexes with iodide ligands, large ZFS parameters have been reported. cornell.edu The magnitude of the ZFS parameters (D and E) provides information about the axial and rhombic distortions of the coordination geometry. nih.govcornell.edu

Table 1: Representative EPR Parameters for High-Spin Mn(II) Complexes

| Complex | g-value | A_iso (G) | D (cm⁻¹) | E/D | Reference |

| [Mn(MeOH)₅Cl]⁺ | ~2.0 | - | - | - | aip.org |

| [Mn(triphenylphosphine oxide)₂I₂] | 2.0039 | - | 0.906 | 0.246 | cornell.edu |

| [Mn(Hbpeten)] | 2.0059 | 91.0 | - | - | scielo.br |

Crystallographic Analysis of Mn(II) Coordination Geometry

X-ray crystallography provides definitive insights into the solid-state structure of hydrous manganese(II) iodide.

Octahedral vs. Tetrahedral Coordination Polyhedra

In both its anhydrous and hydrated forms, manganese(II) iodide features octahedrally coordinated Mn(II) centers. wikiwand.comwikipedia.org The tetrahydrate, MnI₂·4H₂O, consists of a central manganese ion surrounded by four water molecules and two iodide ions in a distorted octahedral arrangement. wikiwand.comwikipedia.orgresearchgate.net In aqueous solution, the manganese(II) ion exists as the hexaaquamanganese(II) ion, [Mn(H₂O)₆]²⁺, which has a regular octahedral geometry with a mean Mn-O bond distance of about 2.17 Å. mdpi.com The formation of inner-sphere complexes with iodide in solution would lead to species like [MnI(H₂O)₅]⁺ or [MnI₂(H₂O)₄]. While tetrahedral coordination is known for some manganese(II) halide complexes, particularly with bulky organic ligands, it is less common for the simple hydrated halides. cornell.edu

Structural Isomerism in Hydrated Complexes (e.g., cis vs. trans configurations)

An interesting structural feature of manganese(II) iodide tetrahydrate, [MnI₂(H₂O)₄], is that it adopts a trans configuration, where the two iodide ligands are positioned opposite to each other in the octahedral coordination sphere. wikiwand.comwikipedia.org This is in contrast to the corresponding tetrahydrates of manganese(II) chloride and bromide, which are cis. wikiwand.comwikipedia.org The preference for the trans isomer in the iodide case can be attributed to the larger size of the iodide ion, which minimizes steric repulsion when placed at 180° to each other.

Cis-trans isomerism is a common feature in octahedral complexes of the type [MA₂B₄]. libretexts.orglibretexts.orguomustansiriyah.edu.iq In some cases, both cis and trans isomers of a manganese(II) complex can co-crystallize in the same structure. clarku.edu The specific isomer formed can be influenced by factors such as the nature of the ligands and the crystallization conditions. nih.gov

Table 2: Isomerism in Hydrated Manganese(II) Halides

| Compound | Formula | Isomer Configuration | Reference |

| Manganese(II) iodide tetrahydrate | [MnI₂(H₂O)₄] | trans | wikiwand.com, wikipedia.org |

| Manganese(II) chloride tetrahydrate | [MnCl₂(H₂O)₄] | cis | wikiwand.com, wikipedia.org |

| Manganese(II) bromide tetrahydrate | [MnBr₂(H₂O)₄] | cis | wikiwand.com, wikipedia.org |

Intermolecular Interactions and Hydrogen Bonding Networks in Crystalline Lattices

Hydrogen bonding networks are a common feature in the crystal structures of hydrated metal salts and coordination complexes. uni-kiel.deacs.orgscispace.com These networks can be one-, two-, or three-dimensional, depending on the number and arrangement of hydrogen bond donors and acceptors. uoa.grresearchgate.net The strength and directionality of hydrogen bonds play a significant role in crystal engineering, allowing for the rational design of supramolecular architectures. uoa.gr In the case of hydrous manganese(II) iodide, the O-H···I hydrogen bonds are a key component of the supramolecular structure.

Solution-Phase Speciation and Hydration Dynamics

In aqueous solution, manganese(II) iodide dissociates to form the hexaaquamanganese(II) ion, [Mn(H₂O)₆]²⁺, and iodide ions, I⁻. mdpi.com The [Mn(H₂O)₆]²⁺ ion is characterized by a dynamic water exchange process, where the coordinated water molecules are rapidly exchanged with bulk solvent molecules. nih.govresearchgate.net The rate of this exchange is a fundamental property of the Mn(II) aqua ion.

The presence of iodide ions in solution can lead to the formation of iodo-aqua complexes through a stepwise substitution of the coordinated water molecules. The speciation will depend on the concentration of iodide. The possible species include [Mn(H₂O)₆]²⁺, [MnI(H₂O)₅]⁺, and [MnI₂(H₂O)₄]. The equilibrium between these species is governed by their respective formation constants. In general, manganese(II) is considered a borderline hard acid and would be expected to form relatively weak complexes with the soft iodide ion in aqueous solution.

The interaction of iodide with manganese oxides can lead to redox reactions, where iodide is oxidized to iodine. researchgate.netcnrs.fr However, with the more stable Mn(II) oxidation state in solution, the primary interaction is expected to be coordination. amazonaws.com The hydration energy of the Mn²⁺ ion is -1841 kJ/mol, which is a significant factor in the thermodynamics of ligand substitution reactions. academicjournals.org

The study of the hydration state of Mn(II) complexes in solution is crucial for understanding their properties and reactivity. mdpi.com Techniques like ¹⁷O NMR can be used to directly probe the number of water molecules in the first coordination sphere of the Mn(II) ion. nih.govresearchgate.netnih.gov

Investigation of Solvation Shell Structures and Coordination Numbers in Aqueous Media

The manganese(II) ion in an aqueous solution is characterized by a well-defined hydration shell structure. rsc.org In neutral or acidic aqueous solutions, the pale pink [Mn(H₂O)₆]²⁺ ion is the predominant species. researchgate.net This indicates that the Mn(II) ion typically has a coordination number of six in water, adopting an octahedral geometry. researchgate.netwikipedia.orgshef.ac.uk

Advanced techniques such as Large Angle X-ray Scattering (LAXS) and Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy have provided precise measurements of the solvation shells. rsc.orgslu.se Studies show that two distinct hydration shells form around the manganese(II) ion. rsc.org The first, or primary, shell consists of six water molecules directly bonded to the metal ion through dative covalent bonds where the oxygen atom donates both electrons. wikipedia.org The second shell comprises water molecules hydrogen-bonded to the primary shell. wikipedia.org

Detailed structural parameters have been determined from these investigations, as summarized in the table below.

| Parameter | Value (Å) | Method | Reference |

|---|---|---|---|

| Mn–O Bond Distance (1st Shell) | 2.174 | LAXS | researchgate.net |

| Mn–O Bond Distance (1st Shell) | 2.165 | EXAFS | slu.seresearchgate.net |

| Mn to O Distance (2nd Shell) | 4.258 | LAXS | researchgate.net |

Thermochemical Studies of Hydration and Dissolution Processes

The dissolution of anhydrous manganese (II) salts in water involves significant energy changes associated with the breaking of the crystal lattice and the formation of hydrated ions. Calorimetric measurements are used to determine the enthalpy of these processes. While specific data for the heat of dissolution for manganese (II) iodide is not prominently detailed in the reviewed literature, studies on analogous manganese (II) compounds provide insight. For instance, the heat of solution for manganese(II) iodate (B108269) has been determined to be 2280 calories/mole. acs.org

Thermochemical data for the transfer of the Mn(II) ion from water to other solvents, such as methanol and dimethylsulfoxide, show the process to be exothermic, with heats of transfer determined as -37.7 kJ mol⁻¹ and -71.6 kJ mol⁻¹, respectively. slu.seresearchgate.net This indicates the strong, energetically favorable interaction between the Mn(II) ion and solvent molecules, a principle that governs its hydration in aqueous solutions.

Spectroscopic Characterization of Solution-Phase Complexes

Spectroscopic methods are essential for characterizing the complexes that manganese (II) iodide forms in solution. mdpi.com The pale pink color of aqueous Mn(II) solutions is due to the presence of the hexaaquamanganese(II) ion, [Mn(H₂O)₆]²⁺. researchgate.net

UV-Vis spectroscopy is a key technique used to monitor changes in the coordination sphere of the Mn(II) ion. mdpi.com When ligands other than water are introduced, the formation of new complexes leads to shifts in the absorption spectra, which can be used to study the equilibrium and kinetics of complex formation. mdpi.com Other techniques, such as ¹H NMR and IR spectroscopy, are also employed to characterize the structure and bonding within these solution-phase complexes, providing information on how the ligand structure is affected by coordination to the metal center. mdpi.comrsc.org

Equilibrium Studies of Complex Formation with Diverse Ligands in Hydrous Environments

The thermodynamic stability of complexes formed between the Mn(II) ion and various ligands in aqueous solution is quantified by the stability constant (K) or its logarithm (log K). scispace.com A higher log K value signifies a more stable complex. scispace.com These equilibrium constants are crucial for understanding the behavior of Mn(II) in the presence of competing ligands. nih.govacs.org

Studies have been conducted on the formation of Mn(II) complexes with a range of ligands, including simple diamines and more complex aminocarboxylates. The stability of these complexes is influenced by factors such as the nature of the ligand donor atoms and the formation of chelate rings. scispace.comnih.gov For example, the trend of stability constants for some first-row transition metals with certain ligands follows the order Ni(II) > Cu(II) > Co(II) > Fe(II) > Mn(II) > Zn(II). iljs.org.ng

The following interactive table summarizes the stability constants for Mn(II) complexes with selected ligands.

| Ligand | Complex | Log β | Reference |

|---|---|---|---|

| Ethylenediamine | [Mn(en)]²⁺ | 3.98 | mdpi.com |

| Ethylenediamine | [Mn(en)₂]²⁺ | 7.51 | mdpi.com |

| 1,3-Propanediamine | [Mn(pn)]²⁺ | 5.08 | mdpi.com |

| 1,3-Propanediamine | [Mn(pn)₂]²⁺ | 8.66 | mdpi.com |

| 1,4-Butanediamine | [Mn(bn)]²⁺ | 4.36 | mdpi.com |

| 1,4-Butanediamine | [Mn(bn)₂]²⁺ | 8.46 | mdpi.com |

Thermal Decomposition Pathways and Dehydration Kinetics

Hydrated forms of manganese (II) iodide lose their water of crystallization upon heating. The study of this process reveals information about the compound's thermal stability and the existence of intermediate hydrates.

In-situ Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) Studies

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques for studying the thermal decomposition of hydrates. TGA measures the change in mass as a function of temperature, while DSC measures the heat flow associated with thermal events like dehydration. daneshyari.com

For manganese (II) iodide, the most common hydrate is the tetrahydrate, MnI₂·4H₂O. wikipedia.orgresearchgate.net Studies indicate that this hydrate decomposes upon heating, with a significant thermal event occurring at approximately 80°C, which corresponds to the loss of water molecules. wikipedia.orgguidechem.com Analogous studies on other manganese(II) halides, such as manganese(II) chloride, show distinct, stepwise mass losses in TGA curves, with corresponding endothermic peaks in DSC curves for each dehydration step. daneshyari.com A similar pattern is expected for manganese (II) iodide hydrates, where each step represents the formation of a lower hydrate or the anhydrous salt.

Identification of Intermediate Hydrate Phases During Thermal Desorption of Water

The thermal dehydration of a polyhydrate salt can proceed through the formation of stable intermediate hydrates. For manganese (II) iodide, the tetrahydrate (MnI₂·4H₂O) is a well-characterized, stable crystalline phase. wikipedia.orgresearchgate.net Experimental data from heating experiments confirm that this tetrahydrate can be dehydrated to the anhydrous form. chegg.com

The decomposition process for MnI₂·4H₂O begins around 80°C. wikipedia.org While detailed studies on manganese (II) iodide have not identified a full series of intermediate hydrates in the same way as for manganese(II) chloride (which forms stable di- and monohydrates), it is chemically plausible that dehydration may occur in steps. daneshyari.com The tetrahydrate represents the primary stable hydrous form before thermal decomposition to the anhydrous salt.

| Compound | Formula | Decomposition Temperature | Reference |

|---|---|---|---|

| Manganese(II) iodide tetrahydrate | MnI₂·4H₂O | 80 °C | wikipedia.org |

Mechanistic Models for Water Loss and Anhydrous Phase Formation

The transition of hydrous manganese(II) iodide, most commonly found as manganese(II) iodide tetrahydrate (MnI₂·4H₂O), to its anhydrous state is a process of significant interest in materials science. This dehydration process involves the removal of water of crystallization, which are water molecules integrated into the crystal lattice of the salt. wikipedia.orgsavemyexams.com The mechanism of this water loss is complex, involving the breaking of coordinate and hydrogen bonds, diffusion of water molecules, and a fundamental reorganization of the crystal structure. While detailed experimental studies specifically tracing the mechanistic pathway for MnI₂·4H₂O are not extensively documented, a model can be constructed based on the known crystal structure, thermal analysis data, and general principles derived from studies of other crystalline hydrates. tue.nlcam.ac.uknih.gov

The initial state of the compound is crucial to understanding its dehydration. In manganese(II) iodide tetrahydrate, the manganese(II) ion is in an octahedral coordination environment. wikipedia.org Unlike the corresponding chloride and bromide hydrates which feature cis coordination, the iodide version has the two iodide ions occupying trans positions in the coordination shell. osti.gov The remaining four coordination sites are occupied by water molecules, forming a [Mn(H₂O)₄I₂] complex. These coordinated water molecules are, in turn, hydrogen-bonded to other water molecules or iodide ions within the crystal lattice, creating a stable, three-dimensional structure. wikipedia.org

The dehydration process is initiated by heating, with the anhydrous form being obtainable through vacuum dehydration of the tetrahydrate. wikipedia.org The process can be conceptualized through the following key stages:

Initiation and Bond Cleavage : The process begins with the input of thermal energy, which increases the vibrational energy of the water molecules. This energy must be sufficient to overcome the forces holding the water in the lattice, primarily the dative covalent bonds between the water's oxygen atoms and the Mn(II) cation, and the intermolecular hydrogen bonds. stackexchange.com Dehydration is believed to initiate at crystal surfaces or defect sites, where the water molecules are less constrained.

Structural Reorganization to the Anhydrous Phase : The loss of water molecules necessitates a significant rearrangement of the remaining ions. The coordination number and geometry of the Mn(II) ion change as it transitions from the hydrated octahedral environment to the structure of anhydrous MnI₂. wikipedia.org Anhydrous manganese(II) iodide adopts a trigonal crystal structure of the cadmium iodide type. wikipedia.org This phase transition can be complex; if the structural rearrangement cannot keep pace with the rate of water removal, an intermediate amorphous phase may form before the final crystalline anhydrous structure is achieved. nih.gov

Computational studies on other crystalline hydrates using methods like molecular dynamics (MD) simulations have provided deeper insight into these mechanisms. cam.ac.uknih.gov Such models can track the movement of individual water molecules, identify intermediate phases, and elucidate the specific pathways of structural transformation. cam.ac.uk For instance, simulations have shown that the rate of water removal can determine whether the final product is crystalline or amorphous. nih.gov Applying these computational techniques to MnI₂·4H₂O could provide a more detailed, molecular-level understanding of its specific dehydration pathway.

Below are data tables summarizing the known structural and dehydration properties of hydrous manganese(II) iodide.

Table 1: Crystallographic Data for Manganese(II) Iodide Tetrahydrate This table provides the crystal structure details for MnI₂·4H₂O. osti.gov

| Property | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.698 |

| b (Å) | 7.494 |

| c (Å) | 9.308 |

| β (°) | 110.21 |

| Coordination Geometry | Octahedral (trans) |

Table 2: Dehydration Properties of Manganese(II) Iodide Hydrate This table summarizes the conditions and characteristics of the dehydration process.

| Property | Description | Source(s) |

| Hydrated Form | Tetrahydrate (MnI₂·4H₂O) | , wikipedia.org |

| Dehydration Method | Heating under vacuum | , wikipedia.org |

| Dehydration Temperature | The tetrahydrate decomposes at 80 °C. It is noted as suitable for applications with dehydration temperatures below 120 °C. | , tue.nl |

| Product | Anhydrous Manganese(II) Iodide (MnI₂) | , wikipedia.org |

Theoretical and Computational Investigations of Electronic Structure

Theoretical and computational chemistry provide powerful tools to probe the electronic configuration and dynamic behavior of manganese (II) iodide in its hydrated form. These methods offer insights at an atomic level, complementing experimental observations.

Density Functional Theory (DFT) Calculations for Ground State Electronic Configuration

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For hydrous manganese (II) iodide, specifically manganese (II) iodide tetrahydrate (MnI₂·4H₂O), DFT calculations are employed to determine its ground state electronic configuration and related properties.

The Mn(II) ion has a d⁵ electronic configuration. In the context of MnI₂·4H₂O, the manganese ion is in a high-spin state due to the weak ligand field environment created by both iodide and water ligands. DFT calculations for related manganese halide systems, often incorporating a Hubbard correction (DFT+U) to better account for electron correlation in the d-orbitals, predict an insulating ground state. researchgate.netacs.org For MnI₂·4H₂O, calculations would confirm the high-spin d⁵ configuration (S=5/2) as the ground state. The primary output of these calculations includes the optimized geometry, orbital energies, and the distribution of electron density, which are fundamental to understanding the compound's stability and reactivity.

Table 1: Predicted Electronic Properties of High-Spin Mn(II) from DFT

| Property | Predicted Value/State | Description |

|---|---|---|

| Metal Ion Configuration | d⁵ | The Mn(II) ion has five electrons in its 3d orbitals. |

| Spin State | High-Spin (S=5/2) | The five d-electrons occupy separate orbitals with parallel spins. |

| Ground State Term Symbol | ⁶A₁g | In an octahedral field, this represents the spherically symmetric ground state. |

| Magnetic Moment | ~5.92 µB | The theoretical spin-only magnetic moment for five unpaired electrons. |

| Electronic Character | Insulator | DFT+U calculations on similar compounds suggest a significant bandgap. researchgate.net |

Ab Initio Molecular Dynamics Simulations of Hydration Shells

Ab initio molecular dynamics (AIMD) simulations can model the dynamic interactions between the manganese (II) iodide complex and its surrounding water molecules. These simulations provide a detailed picture of the hydration shells, the structure of water around the ion, and the exchange dynamics of water ligands.

For Mn(II) in aqueous solution, a primary hydration shell is formed by water molecules directly coordinated to the metal ion. Experimental techniques like ¹⁷O NMR have been used to determine the number of inner-sphere water ligands and their exchange rates for various Mn(II) complexes. nih.gov AIMD simulations would complement such data by providing a frame-by-frame visualization of these processes. The simulations would reveal the average Mn-O bond distances, the coordination number of water molecules, and the residency time of water molecules in the first and second hydration shells. Such simulations for other Mn(II) complexes have shown distinct and structured solvent shells around the central cation. researchgate.net

Ligand Field Theory and Crystal Field Splitting Analysis of Mn(II) d-Orbitals

Ligand Field Theory (LFT) is a model that describes the electronic structure of transition metal complexes, focusing on the interaction between the metal d-orbitals and ligand orbitals. wikipedia.orglibretexts.org The crystal structure of manganese (II) iodide tetrahydrate, MnI₂·4H₂O, reveals an octahedral coordination geometry around the Mn(II) ion, with four water molecules and two iodide ions acting as ligands. osti.gov The two iodide ligands are found in a trans configuration. osti.gov

The Mn(II) ion is a d⁵ system. In an octahedral ligand field, the five degenerate d-orbitals split into a lower-energy, triply degenerate t₂g set (dxy, dyz, dxz) and a higher-energy, doubly degenerate eg set (dx²-y², dz²). The energy separation between these sets is denoted as Δo or 10Dq.

Both water (H₂O) and iodide (I⁻) are considered weak-field ligands, with iodide being one of the weakest in the spectrochemical series. uci.edu Consequently, the crystal field splitting energy (Δo) is very small. This small Δo is insufficient to overcome the spin-pairing energy, leading to a high-spin electronic configuration (t₂g³ eg²). In this arrangement, each of the five d-orbitals is singly occupied, maximizing the total spin and resulting in a spherically symmetric ⁶A₁g ground state term.

Table 2: Ligand Field Parameters for Hydrated Mn(II) Iodide

| Parameter | Description | Expected Characteristics |

|---|---|---|

| Coordination Geometry | Octahedral ([MnI₂(H₂O)₄]) | The Mn(II) ion is six-coordinate. osti.gov |

| Ligands | 2x I⁻, 4x H₂O | Both are weak-field ligands. |

| d-electron Configuration | d⁵, High-Spin (t₂g³ eg²) | A consequence of the weak ligand field. |

| Ground State Term | ⁶A₁g | Spin multiplicity of 6 (2S+1 = 2(5/2)+1). |

| Crystal Field Splitting (Δo) | Small | The energy gap between t₂g and eg orbitals is minimal. |

Prediction of Spectroscopic Transitions and Magnetic Exchange Interactions

The electronic absorption spectrum of high-spin Mn(II) complexes is characterized by very weak, low-intensity bands. This is because the ground state is a sextet (⁶A₁g), while all excited states arising from the d⁵ configuration have a different spin multiplicity (quartets, doublets). According to the rules of electronic spectroscopy, transitions that involve a change in spin multiplicity (e.g., sextet to quartet) are "spin-forbidden" and therefore have a very low probability of occurring.

The lowest energy excited states for a d⁵ ion in an octahedral field are the ⁴T₁g(G), ⁴T₂g(G), ⁴A₁g(G), and ⁴E_g(G) states. Transitions from the ⁶A₁g ground state to these quartet states are responsible for the pale pink color typical of many Mn(II) salts. Theoretical predictions based on LFT can estimate the energies of these transitions, although their low intensity makes them difficult to observe experimentally.

Regarding magnetic properties, isolated hydrated manganese (II) iodide units are paramagnetic due to the five unpaired electrons. In the solid state, magnetic exchange interactions can occur between neighboring Mn(II) centers, often mediated by the ligands. Anhydrous MnI₂ exhibits complex antiferromagnetic ordering at very low temperatures. acs.org For the hydrated form, the larger separation between Mn(II) ions due to the presence of water molecules would be expected to lead to much weaker magnetic exchange interactions.

Advanced Spectroscopic Characterization of Electronic Transitions

Advanced spectroscopic techniques are essential for probing the faint electronic transitions and luminescent properties of high-spin d⁵ manganese (II) systems.

Photoluminescence (PL) Spectroscopy and Quantum Yield Analysis

Photoluminescence (PL) in Mn(II) complexes typically arises from the spin-forbidden d-d transition from the lowest-energy excited state (⁴T₁g) back to the ⁶A₁g ground state. The emission color is highly dependent on the coordination environment and the strength of the ligand field, ranging from green in strong fields (e.g., tetrahedral) to red-orange in weak octahedral fields.

For hydrous manganese (II) iodide, the weak octahedral field created by iodide and water ligands would be expected to produce emission in the orange-to-red region of the spectrum. However, the quantum yield—the ratio of photons emitted to photons absorbed—is often low for Mn(II) complexes, especially in the presence of water, as non-radiative decay pathways (e.g., vibrational relaxation facilitated by O-H bonds) can dominate. wikipedia.orgedinst.com

Table 3: Comparative Photoluminescence Quantum Yields

| Compound/System | Reported Quantum Yield (Φ) | Emission Color/Type | Reference |

|---|---|---|---|

| [MnI₂(NPh=PPh₃)₂] | ~7% | Metal-centered emission | mdpi.com |

| Mn²⁺-doped CsPbX₃ Perovskites | Can approach 100% | Orange-Red (Mn²⁺ emission) | acs.org |

| Hydrous Manganese (II) Iodide | Expected to be low | Orange-Red (Predicted) | N/A |

Electronic Structure and Spectroscopic Properties of Hydrous Manganese Ii Iodide

1 Luminescence Properties

The luminescence of compounds containing manganese (II) is intricately linked to the electronic transitions within the 3d shell of the metal ion. The specific characteristics of this light emission are highly sensitive to the local coordination environment of the Mn(II) center.

The luminescence in manganese (II) halides originates from the spin-forbidden ⁴T₁ → ⁶A₁ radiative transition within the Mn(II) center. researchgate.net For a d⁵ ion like Mn(II), all d-d transitions are spin-forbidden, which generally results in weak absorption and emission. libretexts.org However, in non-centrosymmetric coordination environments, the Laporte selection rule is partially relaxed, leading to more efficient absorption and emission. acs.org The excitation process involves the absorption of light, promoting the Mn(II) ion from its ⁶A₁ ground state to higher energy quartet states, such as those derived from the ⁴G and ⁴D free-ion terms. acs.org Following excitation, the system non-radiatively relaxes to the lowest-lying excited state, the ⁴T₁ level, from which it emits a photon to return to the ⁶A₁ ground state. This process is responsible for the characteristic luminescence observed in Mn(II) compounds. researchgate.netacs.org

The hydration and coordination environment around the Mn(II) ion critically influence its emission characteristics, including the color and bandwidth of the luminescence. researchgate.netrsc.org In hydrous manganese (II) iodide, the Mn(II) center is typically in an octahedral coordination environment, surrounded by water molecules and iodide ions. wikipedia.orgwebelements.com Octahedral Mn(II) complexes are known to exhibit emission in the orange-red region of the spectrum. acs.orgresearchgate.net This is a direct consequence of the weaker ligand field strength in an octahedral geometry compared to a tetrahedral one, which results in green emission. acs.orgacs.org

The identity of the halide ligand also plays a significant role. The nephelauxetic effect, which describes the delocalization of the metal's d-electrons onto the ligands, is more pronounced with iodide compared to lighter halides like chloride or bromide. acs.org This increased covalency in the Mn–I bond lowers the energy of the electronic states, contributing to a red shift in the emission peak. acs.orgnih.gov Therefore, the combination of an octahedral coordination geometry and the strong nephelauxetic effect of the iodide ligands in the hydrated form dictates the specific emission wavelength.

The radiative decay from the ⁴T₁ excited state to the ⁶A₁ ground state in Mn(II) complexes is characterized by a relatively long lifetime, a consequence of the spin-forbidden nature of the transition. nih.gov For Mn(II) in halide environments, these lifetimes can range from tens to thousands of microseconds (μs). researchgate.netnih.gov Studies on various Mn(II) halide complexes show that the specific lifetime is dependent on the halide. Iodide-containing complexes tend to exhibit shorter radiative lifetimes compared to their chloride and bromide counterparts. acs.orgnih.govethz.ch This is attributed to the increased spin-orbit coupling associated with the heavier iodine atom, which facilitates a higher rate of intersystem crossing and enhances the probability of the spin-forbidden transition. nih.govnih.gov For instance, the decay time for Mn(II) in coordination compounds typically falls within the range of 0.1 to 25 milliseconds (ms). researchgate.net

2 X-ray Absorption (XAS) and X-ray Emission (XES) Spectroscopies for Electronic State Probing

X-ray Absorption Spectroscopy (XAS) and X-ray Emission Spectroscopy (XES) are powerful, element-specific techniques used to probe the electronic structure and local coordination environment of the manganese atom in hydrous Mn(II) iodide. nih.govosti.gov

XAS, particularly the X-ray Absorption Near Edge Structure (XANES) region at the Mn K-edge, provides information about the oxidation state and coordination geometry of the manganese center. anl.govacs.org The energy of the absorption edge is sensitive to the oxidation state of the Mn ion. acs.org The pre-edge features in the K-edge spectrum arise from 1s to 3d transitions. While these are formally dipole-forbidden, they gain intensity through d-p orbital mixing in non-centrosymmetric environments, and their intensity and shape can provide insights into the coordination geometry. anl.gov

XES is complementary to XAS and is sensitive to the spin state of the metal ion and the nature of the surrounding ligands. nih.gov The Kβ emission lines, which result from a 3p to 1s electron transition, are particularly informative. The shape and position of the Kβ mainline spectrum are influenced by the 3p-3d exchange interaction, which is dependent on the number of unpaired d-electrons, thus providing a probe of the Mn(II) spin state.

3 Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Bands

The UV-Vis absorption spectrum of the high-spin d⁵ Mn(II) ion, as found in hydrous manganese (II) iodide in aqueous solution (forming the [Mn(H₂O)₆]²⁺ complex), is characterized by a series of very weak, narrow absorption bands. libretexts.orgdocbrown.info This is because all d-d electronic transitions from the ⁶A₁ ground state to higher-energy quartet states (e.g., ⁴T₁g(G), ⁴T₂g(G), ⁴A₁g(G)) are spin-forbidden. ekb.eg Consequently, their molar absorptivities are extremely low. libretexts.org The pale pink color of aqueous Mn(II) solutions is a direct result of these feeble absorptions in the visible range. docbrown.info Due to the low intensity of these bands, they can be difficult to observe in dilute solutions and may be obscured by charge-transfer bands at higher energies (in the UV region). libretexts.orgekb.eg

4 Magnetic Susceptibility Studies and Spin-State Analysis

Magnetic susceptibility measurements are used to determine the magnetic moment of a compound, which in turn reveals the number of unpaired electrons and the spin-state of the central metal ion. For manganese (II) iodide, the magnetic susceptibility (χ) has been reported as +14,400 x 10⁻⁶ cm³/mol. wikipedia.org

The Mn(II) ion has a d⁵ electron configuration. americanelements.comlibretexts.org In nearly all its compounds, including hydrous iodide, it adopts a high-spin configuration. libretexts.orgnih.gov This means that each of the five d-orbitals is singly occupied by an electron, with all five electron spins aligned in parallel, maximizing the total spin multiplicity. This high-spin state (S=5/2) arises because the energy required to pair electrons in an orbital (pairing energy) is greater than the ligand field splitting energy (Δo) provided by the water and iodide ligands. libretexts.org The presence of five unpaired electrons results in strong paramagnetic behavior, consistent with the measured magnetic susceptibility. americanelements.com The theoretical spin-only magnetic moment for a high-spin d⁵ system is 5.92 Bohr Magnetons (B.M.), and experimental values for Mn(II) complexes are typically very close to this value. ekb.eg

Chemical Reactivity and Transformation Mechanisms of Hydrous Manganese Ii Iodide

Redox Chemistry and Electron Transfer Mechanisms

The redox behavior of hydrous manganese (II) iodide is complex, involving both the manganese cation and the iodide anion. The accessibility of multiple oxidation states for manganese (from 0 to +7) and the reducing nature of iodide contribute to a rich electrochemical profile.

In the context of its constituent parts, the reducing properties of manganese (II) iodide are primarily attributed to the iodide anion. The I⁻ ion is a well-known reducing agent, capable of donating electrons in chemical reactions. For instance, in acidic solutions, permanganate (B83412) (MnO₄⁻) is reduced by iodide to Mn²⁺, while the iodide is oxidized to iodine (I₂). youtube.comreddit.com

While the Mn(II) ion is in a stable oxidation state, the compound as a whole can participate in redox reactions where it acts as a reductant. echemi.com In organic synthesis, manganese iodide can function as either an oxidant or a reductant, depending on the reaction conditions and substrates involved, highlighting its chemical versatility. echemi.com However, the dominant reducing action typically stems from the oxidation of two iodide ions to form molecular iodine, a process represented by the half-reaction:

2I⁻(aq) → I₂(s) + 2e⁻ (E° = -0.54 V)

This behavior is in contrast to compounds like samarium(II) iodide, which is a powerful one-electron reducing agent due to the low reduction potential of the Sm³⁺/Sm²⁺ couple.

The electrochemistry of manganese is of significant interest, particularly for applications in energy storage such as redox flow batteries. wikipedia.org The Mn(II)/Mn(III) couple is a key component of this chemistry. The oxidation of Mn(II) to Mn(III) has been studied extensively, with findings indicating that the reaction mechanism can be complex, often involving the formation of intermediate species and being influenced by factors like electrode material and electrolyte composition. wikipedia.org In some systems, the electrochemical oxidation of a Mn(II)-aquo complex can lead to the formation of Mn(III)-hydroxo and even Mn(III)-oxyl species through proton-coupled electron transfer. nih.gov

The Mn(II)/Mn(0) couple represents the reduction of the manganese ion to its metallic state. The standard reduction potential for this process is significantly negative, indicating that Mn(II) is relatively difficult to reduce to manganese metal. A summary of relevant standard electrode potentials is provided in the table below.

| Redox Couple | Reduction Half-Reaction | Standard Potential (E°) (Volts vs. SHE) | Reference |

|---|---|---|---|

| Mn(II) / Mn(0) | Mn²⁺(aq) + 2e⁻ → Mn(s) | -1.18 | benjamin-mills.comtripod.com |

| Mn(III) / Mn(II) | Mn³⁺(aq) + e⁻ → Mn²⁺(aq) | +1.51 | |

| MnO₂ / Mn(II) | MnO₂(s) + 4H⁺(aq) + 2e⁻ → Mn²⁺(aq) + 2H₂O(l) | +1.23 | tripod.com |

| I₂ / I⁻ | I₂(s) + 2e⁻ → 2I⁻(aq) | +0.54 | tripod.com |

Hydrous manganese (II) iodide is susceptible to oxidation upon exposure to air and light. Samples readily turn brown due to the oxidation of the iodide ion (I⁻) to molecular iodine (I₂). wikipedia.org This process suggests that the manganese center may play a role in mediating or catalyzing the oxidation of iodide by atmospheric oxygen.

The interplay between manganese oxides and iodide is well-documented in various contexts. Iodide ions are capable of reducing manganese(IV) oxide to Mn(II) ions in acidic solutions. gauthmath.comchegg.com This reactivity is harnessed in certain battery systems where iodide is added as a "discharge mediator." In this role, the iodide chemically reacts with manganese dioxide (a potential product of over-deposition on an electrode) to regenerate soluble Mn²⁺ and form triiodide (I₃⁻), which can then be electrochemically reduced back to I⁻. frontiersin.org This cycle prevents the accumulation of inactive MnO₂ and improves the battery's efficiency. frontiersin.org This demonstrates the facile redox cycling between manganese and iodine species, a process that underlies the observed instability of MnI₂ in air.

Ligand Exchange and Complexation Dynamics

The coordination environment of the Mn(II) ion in hydrous manganese (II) iodide is dynamic, characterized by the exchange of water ligands and the potential for forming a wide array of new coordination complexes.

In aqueous solution, the manganese(II) ion exists as the hexaaquamanganese(II) complex, [Mn(H₂O)₆]²⁺. The water molecules in this inner coordination sphere are not static; they are constantly exchanging with water molecules from the bulk solvent. This water exchange process is exceptionally fast, a characteristic of high-spin d⁵ metal ions which have no ligand field stabilization energy. nih.gov

The mechanism of this exchange has been a subject of significant study. Computational and experimental data suggest an interchange mechanism (I), with a considerable degree of associative character (Iₐ). nih.govresearchgate.net This implies that the incoming water molecule begins to form a bond with the manganese ion before the departing water molecule's bond is fully broken, proceeding through a transient seven-coordinate species.

The kinetics and thermodynamics of this fundamental reaction have been characterized by various techniques, including ¹⁷O NMR. nih.gov The activation parameters, such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), provide insight into the transition state of the exchange reaction. udel.edu

| Parameter | Value for [Mn(H₂O)₆]²⁺ | Reference |

|---|---|---|

| Rate Constant (kₑₓ) at 298 K | 2.1 x 10⁷ s⁻¹ | |

| Enthalpy of Activation (ΔH‡) | 32.9 kJ/mol | |

| Entropy of Activation (ΔS‡) | +5.9 J/(mol·K) | |

| Volume of Activation (ΔV‡) | -5.4 cm³/mol | |

| Proposed Mechanism | Associative Interchange (Iₐ) | nih.govresearchgate.net |

The lability of the aqua ligands on the Mn(II) center makes it an excellent precursor for the synthesis of a wide variety of coordination complexes. By replacing the water and/or iodide ligands, researchers have created compounds with diverse structures and properties. These complexes showcase the flexibility of the Mn(II) coordination sphere, which can range from six- to eight-coordinate geometries. benjamin-mills.com

Examples of such complexes include:

Macrocyclic Complexes: Oxa-aza macrocycles functionalized with acetate (B1210297) or piperidineacetamide pendant arms form stable, seven-coordinate complexes with Mn(II). youtube.com

Polynuclear Complexes: Thiacalix echemi.comarenes decorated with nitro groups can coordinate with Mn(II) to form tetranuclear and dinuclear clusters with complex magnetic properties. researchgate.net

Organometallic Complexes: Cyclopentadienyl-phosphine ligands react with manganese(II) halides to yield dimeric, monomeric, and sandwich complexes. reddit.com

Coordination Polymers: Mixed-ligand systems using azide (B81097) and zwitterionic dicarboxylates lead to the formation of 1D, 2D, and 3D coordination polymers with varied magnetic interactions. chemicalbook.com

Organic-Inorganic Hybrids: The use of organic cations like hexahydro-1,4-diazepinediium as templates can lead to crystalline hybrid materials where discrete [MnCl₄(H₂O)₂]²⁻ anions are linked into a supramolecular architecture via hydrogen bonds. nih.gov

| Ligand System Class | Example Ligand | Resulting Mn(II) Complex Structure | Reference |

|---|---|---|---|

| Oxa-aza Macrocycles | 1,7-diaza-12-crown-4 with acetate arms | Mononuclear, seven-coordinate | youtube.com |

| Calixarenes | Dinitro- and tetranitrothiacalix echemi.comarenes | Tetranuclear and dinuclear clusters | researchgate.net |

| Cyclopentadienyl-Phosphine | Cp-phosphine | Dimeric, monomeric, and sandwich complexes | reddit.com |

| Mixed Azide/Carboxylate | Azide and 1,3-bis(4-carboxylato-1-pyridinium)propane | 1D, 2D, and 3D coordination polymers | chemicalbook.com |

| Organic Cations | Hexahydro-1,4-diazepinediium | 0D inorganic anions in a 3D supramolecular hybrid | nih.gov |

Stoichiometry and Stability Constant Determination of Hydrous Mn(II) Complexes

Understanding the stoichiometry and stability of the complexes formed is crucial for controlling chemical reactions and designing new materials. The stoichiometry of Mn(II) complexes, such as the 1:2 metal-to-ligand ratio observed with maleic hydrazide, can be indicated through experiments like standard additions. researchgate.net

Several methods are employed to determine these constants for Mn(II) complexes.

Potentiometric Titration : This is the most frequently applied method for studying complex equilibria. ijarsct.co.in The Calvin-Bjerrum titration technique, as modified by Irving and Rossotti, is a common approach. ijarsct.co.indntb.gov.ua It involves titrating a solution containing the ligand and the metal ion with a standard base and monitoring the pH. By comparing this titration curve with those of the free acid and the ligand alone, one can calculate the formation constants of the metal-ligand complexes. dntb.gov.uaf-cdn.com

Spectrophotometry : This method relies on changes in the UV-visible absorption spectrum upon complex formation. f-cdn.com By measuring the absorbance of solutions with varying metal-to-ligand ratios, the stoichiometry and stability constant can be determined. The method of continuous variation, or Job's method, is a common spectrophotometric technique used to determine the composition of a complex in solution. f-cdn.com

The stability of Mn(II) complexes is influenced by several factors, including the nature of the ligand, the pH of the solution, and the ionic strength of the medium. researchgate.netnih.gov Chelating ligands, which form ring structures with the metal ion, generally form more stable complexes than monodentate ligands, an effect known as the chelate effect. f-cdn.com

Table 1: Methods for Determining Stability Constants of Metal Complexes

| Method | Principle | Information Obtained |

|---|---|---|

| Potentiometric Titration | Measures the change in pH of a solution upon addition of a titrant to determine the competition between protons and metal ions for the ligand. f-cdn.com | Stepwise and overall stability constants (Kₙ, βₙ). dntb.gov.ua |

| Spectrophotometry (Job's Method) | Measures the absorbance of a series of solutions where the mole fraction of metal and ligand is varied while the total concentration is kept constant. f-cdn.com | Stoichiometry of the dominant complex in solution. f-cdn.com |

Role as a Precursor in Inorganic and Organometallic Synthesis

Manganese (II) iodide, in both its hydrous and anhydrous forms, is a valuable precursor for a range of chemical syntheses. Its utility stems from the reactivity of the Mn-I bond and the accessibility of the Mn(II) center.

Precursor for Anhydrous Manganese (II) Iodide

The tetrahydrate of manganese (II) iodide serves as the direct precursor to the anhydrous form. The conversion is achieved through a straightforward dehydration process. Heating the pink, crystalline tetrahydrate in a vacuum removes the four molecules of water of hydration, yielding the beige, anhydrous MnI₂ powder. wikipedia.org This anhydrous form is crucial for reactions that must be conducted in the absence of water, particularly in organometallic synthesis. wikipedia.orgepo.org

Synthesis of Manganese-Containing Advanced Materials and Nanostructures

As a soluble source of Mn(II) ions, hydrous manganese (II) iodide can be used as a precursor for synthesizing various manganese-based materials. For instance, Mn(II) salts are used to prepare hydrous manganese dioxide (HMO) nanoparticles through oxidation. mdpi.com These types of nanomaterials have applications in catalysis and environmental remediation. Similarly, Mn(II) salts can be reacted with organic linkers to create metal-organic frameworks (MOFs), which are crystalline materials with high porosity and potential applications in gas storage and separation. researchgate.net

Application in Organomanganese Reagent Formation

Anhydrous manganese (II) iodide is a key starting material in organomanganese chemistry. wikipedia.org It reacts with organolithium (RLi) or Grignard (RMgX) reagents in a transmetalation reaction to produce organomanganese compounds. wikipedia.orgresearchgate.net The stoichiometry of the reaction determines the product:

RM + MnI₂ → RMnI + MI

2RM + MnI₂ → R₂Mn + 2MI

These reactions are typically performed in ethereal solvents like THF. wikipedia.org Manganese (II) iodide is considered an attractive precursor because it can be prepared in situ from manganese metal and iodine in ether, providing a convenient route to the anhydrous halide needed for these moisture-sensitive reactions. wikipedia.org The resulting organomanganese reagents (RMnI or R₂Mn) are valuable in organic synthesis for their ability to form carbon-carbon bonds with high chemoselectivity. slideshare.netnih.gov

Table 2: Organomanganese Reagents from Manganese (II) Iodide

| Reactant | MnI₂ Stoichiometry | Product Type | General Formula |

|---|---|---|---|

| Organolithium (RLi) | 1:1 | Organomanganese Iodide | RMnI |

| Organomagnesium (RMgX) | 1:1 | Organomanganese Iodide | RMnI |

| Organolithium (RLi) | 2:1 | Diorganomanganese | R₂Mn |

| Organomagnesium (RMgX) | 2:1 | Diorganomanganese | R₂Mn |

Despite extensive research, specific literature detailing the role of hydrous manganese (II) iodide as a catalytic precursor in chemical transformations is exceptionally scarce. While the broader field of manganese catalysis is well-documented, with numerous studies on various manganese compounds, the specific application of the hydrous form of manganese (II) iodide as a precursor remains a niche and largely unexplored area.

One review on manganese compounds in catalysis briefly mentions the use of anhydrous manganese (II) iodide (MnI2) as a catalyst in the reaction of alk-2-yn-1-yl ethers with allylmagnesium bromide to yield allylallene. However, this reference lacks the detailed experimental data, such as reaction conditions, substrate scope, and yields, that are necessary for a thorough analysis of its catalytic precursor function. Furthermore, the direct relevance of this to the hydrous form of manganese (II) iodide is not established.

The vast majority of published research on manganese catalysis focuses on other precursors, including but not limited to:

Manganese carbonyls (e.g., Mn2(CO)10)

Manganese chlorides (e.g., MnCl2)

Manganese acetates (e.g., Mn(OAc)2, Mn(OAc)3)

Manganese oxides (e.g., MnO2)

Various manganese complexes with organic ligands

These compounds have been shown to be effective in a wide range of transformations, such as oxidations, reductions, cross-coupling reactions, and C-H functionalizations. The catalytic cycles and the nature of the active manganese species derived from these precursors have been the subject of considerable investigation.

The absence of detailed studies specifically on hydrous manganese (II) iodide as a catalytic precursor prevents the creation of an in-depth and scientifically accurate article on this topic, complete with the requested data tables and research findings. Further primary research would be required to elucidate the potential catalytic activity of hydrous manganese (II) iodide and its transformation into active catalytic species in specific chemical reactions.

Advanced Research Applications and Methodologies Involving Hydrous Manganese Ii Iodide

Materials Science Research: Solid-State Phosphors and Luminescent Materials

The investigation of manganese (II) halides, including the iodide form, as luminescent materials has gained considerable traction. These materials are valued for their potential in solid-state lighting and displays due to their efficient light emission, low cost, and lower toxicity compared to traditional heavy-metal phosphors. The luminescence in Mn(II) complexes originates from the spin-forbidden d-d electronic transitions of the manganese center. nih.govepa.gov

The luminescent properties of Mn(II)-based phosphors are highly dependent on the local coordination environment of the Mn(II) ion. Key design principles focus on manipulating this environment to tune emission characteristics.

Coordination Geometry: The geometry of the crystal field surrounding the Mn(II) ion is a primary determinant of the emission color. A tetrahedral (Td) coordination environment with halide ligands typically results in bright green emission, whereas an octahedral (Oh) field leads to red emission. nih.govacs.orgrsc.org The d-d transition in a centrosymmetric octahedral environment is formally forbidden by the Laporte selection rule, often resulting in weaker luminescence compared to the more efficient emission from non-centrosymmetric tetrahedral complexes. acs.orgacs.org

Halide Influence: The choice of the halide ion (Cl⁻, Br⁻, I⁻) profoundly affects the photoluminescence peak positions, emission line widths, and radiative lifetimes. acs.org Moving from chloride to iodide, the radiative lifetimes become shorter. acs.org For instance, the decay time for Mn(II) in a tetrahedral chloride environment can be around 4 ms, while in an iodide environment, it is significantly faster, at approximately 40 μs. acs.org However, the photoluminescence quantum yields (PLQYs) often decrease from chloride to iodide. acs.org

Organic Cations in Hybrids: In organic-inorganic hybrid materials, the organic cation plays a crucial role. Bulky organic cations can effectively isolate the luminescent [MnX₄]²⁻ (where X is a halide) tetrahedra, preventing luminescence quenching and leading to high PLQYs, sometimes exceeding 90%. mdpi.com

| Property | Influence of Iodide Ligand |

| Emission Color | Typically green in tetrahedral coordination acs.org |

| Radiative Lifetime | Faster decay times (~40 μs) compared to chlorides (~4 ms) acs.org |

| Quantum Yield | Generally lower compared to chlorides and bromides acs.org |

| Spin-Orbit Coupling | Increases with heavier halides (I > Br > Cl), influencing decay times acs.org |

Manganese (II) iodide is explored as a component in hybrid organic-inorganic halide perovskites, which are a class of materials with significant potential for photovoltaic and optoelectronic applications. researchgate.netcam.ac.uk A key area of research is the partial replacement of lead (Pb²⁺) in lead-halide perovskites with less toxic and more abundant metals like Mn²⁺.

In studies involving methylammonium (B1206745) lead iodide (MAPbI₃) perovskites, partial substitution of Pb²⁺ with Mn²⁺ has been shown to alter the material's structural and electronic properties. aip.org The introduction of the smaller Mn²⁺ cation can cause a shift in the X-ray diffraction (XRD) peaks, indicating its incorporation into the perovskite lattice. aip.org However, the amount of manganese that can be incorporated is limited, as higher concentrations can disrupt the perovskite crystal structure and lead to the formation of manganese-rich domains. aip.org This substitution has a notable effect on the optoelectronic properties, including influencing the mobilities of charge carriers within the film. aip.org

The synthesis of novel Mn(II)-based phosphors often involves solution-based methods or solid-state reactions. rsc.org Organic-inorganic hybrids, for example, can be synthesized by reacting anhydrous manganese (II) halides with organic ligands in a suitable solvent. mdpi.com

Characterization of these materials is crucial to understanding their structure-property relationships. Key techniques include:

Photoluminescence (PL) and Photoluminescence Excitation (PLE) Spectroscopy: These are used to determine the emission and absorption characteristics of the phosphor. mdpi.com

Quantum Yield Measurement: Absolute photoluminescence quantum yields (PLQY) are measured using an integrating sphere to quantify the material's emission efficiency. acs.org

X-ray Diffraction (XRD): This technique is used to determine the crystal structure and confirm the phase of the synthesized material. acs.org

Scanning Electron Microscopy (SEM): SEM is employed to analyze the morphology and particle size of the phosphor powders. acs.org

A variety of Mn(II)-based phosphor compositions have been developed, exhibiting a range of luminescent properties.

| Composition Type | Example | Emission Color | Key Findings |

| Organic-Inorganic Hybrid | [MnI₂(NPh=PPh₃)₂] | Green mdpi.com | Exhibits luminescence from the Mn(II) center with a quantum yield of ~7%. mdpi.com |

| Perovskite (Doped) | MAPb₁₋ₐMnₐI₃ | (Host Emission) | Mn²⁺ successfully replaces Pb²⁺ at low concentrations, altering electronic properties. aip.org |

| Inorganic Host (Doped) | Mn²⁺ in ZnI₂ | Green acs.org | Doping into a host with tetrahedral centers achieves efficient green emission. acs.org |

Role in Catalytic and Electrocatalytic Systems

While research into hydrous manganese (II) iodide specifically as a direct catalyst is less common than for manganese oxides, its role as a precursor or component in catalytic systems is significant. Manganese is an earth-abundant metal with multiple accessible oxidation states, making it a versatile element in catalysis. mdpi.comnih.gov

Hydrous manganese (II) iodide can serve as a precursor to catalytically active species, particularly manganese oxides. In many catalytic oxidation reactions, the active catalyst is a higher-valent manganese species (e.g., Mn³⁺ or Mn⁴⁺). mdpi.com A Mn(II) salt precursor can be oxidized in situ to form these active species.

For instance, hydrous manganese dioxide (HMO) nanoparticles, which can be synthesized from Mn(II) precursors, have been investigated for various applications. mdpi.com In the context of electrocatalysis, materials derived from manganese precursors are studied for their potential to replace noble metal catalysts in reactions like the oxygen evolution reaction (OER) and oxygen reduction reaction (ORR). nih.gov Manganese dioxide, which can be formed from Mn(II) iodide, is a known electrocatalyst. nih.gov The preparation method and the resulting phase of the manganese oxide significantly influence its catalytic activity. lehigh.edu

Catalytic systems involving both manganese and iodine species have been developed for various organic transformations, particularly oxidative coupling reactions.

A prominent example is the dual catalytic system of iodine and manganese for the oxidative dehydrogenation coupling of amines with thiols. acs.org In such a system, a Mn(II) source would be oxidized to an active species like manganese dioxide (MnO₂). Mechanistic studies suggest that the activated MnO₂ acts as an electron transfer bridge, facilitating the catalytic cycle of the iodine species. acs.org

In another context, the combination of manganese oxides and iodide has been shown to be effective in forming iodinated organic compounds. acs.orgnih.gov The proposed mechanism involves the manganese oxide acting as a catalyst to oxidize iodide (I⁻) to molecular iodine (I₂). This iodine molecule is then polarized by the catalyst surface and reacts with organic matter. acs.orgnih.gov A process starting with Mn(II) iodide would involve its initial conversion to a manganese oxide species to drive this cycle.

Manganese complexes have also been developed as molecular electrocatalysts for reactions such as the oxidation of hydrogen. osti.gov These studies often involve manganese complexes with specific ligand scaffolds, where the Mn(II) center's redox properties are central to the catalytic cycle. osti.govpnnl.gov

Design of Heterogeneous and Homogeneous Catalytic Systems Utilizing Hydrous Manganese (II) Iodide

Hydrous manganese (II) iodide serves as a versatile precursor in the design of both heterogeneous and homogeneous catalytic systems. In these systems, the manganese (II) ion is the catalytically active species, and its efficacy is influenced by the coordination environment and the reaction medium.

In homogeneous catalysis , hydrous manganese (II) iodide is often utilized in situ, where it dissolves in the reaction solvent to provide a source of Mn(II) ions. These ions can then participate directly in the catalytic cycle or form more complex catalytic species with ligands present in the reaction mixture. Research has shown that simple Mn(II) salts can exhibit significant catalytic activity, sometimes even higher than their complexed counterparts, suggesting that the solvated Mn(II) ion itself is a potent catalyst. researchgate.net For instance, manganese-based homogeneous catalysts have been extensively studied for various organic transformations, including hydrofunctionalizations of alkenes and alkynes, and epoxidation reactions. researchgate.netnih.gov

The catalytic cycle in these homogeneous systems often involves changes in the oxidation state of the manganese ion. For example, in oxidation reactions, a Mn(II) precursor might be oxidized to a higher-valent manganese species, such as Mn(III), Mn(IV), or even Mn(V), which then acts as the primary oxidant. unl.pt The specific mechanism and the active catalytic species are highly dependent on the substrate, oxidant, and the presence of any coordinating ligands.

For heterogeneous catalysis , hydrous manganese (II) iodide can be used as a precursor to synthesize solid-supported manganese catalysts. A common approach involves the impregnation of a porous support material, such as silica (B1680970) or alumina, with an aqueous solution of hydrous manganese (II) iodide, followed by thermal treatment to form manganese oxides on the support surface. google.com These manganese oxide-based materials are effective heterogeneous catalysts for a variety of oxidation reactions, including the oxidation of volatile organic compounds (VOCs) and water oxidation. nih.govrsc.org

Table 1: Comparison of Homogeneous and Heterogeneous Catalytic Systems Derived from Hydrous Manganese (II) Iodide

| Feature | Homogeneous Catalytic Systems | Heterogeneous Catalytic Systems |

| Catalyst Form | Solvated Mn(II) ions or in situ formed complexes | Solid manganese oxides or supported Mn species |

| Synthesis | Direct dissolution of hydrous Mn(II) iodide in the reaction medium | Impregnation of a support with a solution of hydrous Mn(II) iodide followed by calcination |

| Active Species | Solvated Mn(II) ions or higher-valent Mn species formed in solution | Manganese oxides (e.g., MnO₂, Mn₂O₃) on a solid support |

| Key Reactions | Hydrofunctionalization, epoxidation, various organic oxidations | Oxidation of VOCs, water oxidation, selective oxidation of alcohols |

| Advantages | High activity and selectivity, milder reaction conditions | Easy separation and recyclability of the catalyst, enhanced stability |

| Disadvantages | Difficult catalyst-product separation | Potentially lower activity compared to homogeneous counterparts, possible metal leaching |

Biochemical Research Applications and Mechanistic Studies

The biochemical research applications of hydrous manganese (II) iodide are centered on the role of the Mn(II) ion as a crucial cofactor in numerous biological processes. When dissolved in aqueous solutions for in vitro studies, hydrous manganese (II) iodide provides a bioavailable source of Mn(II) ions, allowing researchers to investigate its interactions with enzymes and other biomolecules.

Investigation of Mn(II) Ions as Cofactors in Enzyme Activation (as a research methodology)

Manganese (II) ions are known to be essential cofactors for a wide array of enzymes, including hydrolases, transferases, and oxidoreductases. researchgate.netnih.gov In research methodologies, hydrous manganese (II) iodide can be added to in vitro enzyme assays to study the activation and catalytic mechanism of these Mn-dependent enzymes. The concentration of Mn(II) can be precisely controlled to determine its effect on enzyme kinetics and to elucidate its specific role in the catalytic cycle.

One area of investigation is the substitution of other divalent metal ions, such as magnesium (II), with manganese (II) to probe the active site of enzymes. Due to its paramagnetic properties, Mn(II) can be a useful spectroscopic probe in techniques like electron paramagnetic resonance (EPR) to gain insights into the metal coordination environment within the enzyme's active site.

Furthermore, studies have focused on the role of Mn(II) in the activation of enzymes involved in critical cellular processes. For example, some enzymes require Mn(II) for the activation of small molecules like O₂ or for the catalysis of challenging chemical transformations such as C-H bond activation. nih.gov By using a readily soluble source of Mn(II) like hydrous manganese (II) iodide, researchers can systematically study these activation processes under controlled laboratory conditions.

Studies of Manganese(II) Interaction with Specific Biomolecules in vitro for Mechanistic Understanding

In vitro studies utilizing Mn(II) ions from sources like hydrous manganese (II) iodide have been instrumental in understanding the mechanistic details of manganese's interaction with various biomolecules, most notably nucleic acids.